Sonlicromanol (hydrochloride) is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is primarily classified as a pharmaceutical agent, specifically designed for use in treating various medical conditions. The compound's unique properties and mechanisms of action make it a subject of interest in pharmacological studies.
Sonlicromanol is derived from the class of compounds known as selective serotonin reuptake inhibitors, which are widely used in the treatment of depression and anxiety disorders. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
In terms of chemical classification, Sonlicromanol (hydrochloride) can be categorized under:
The synthesis of Sonlicromanol (hydrochloride) typically involves several chemical reactions that include:
The synthesis process may involve multi-step reactions where intermediates are formed before arriving at the final product. Each step must be carefully monitored to ensure the integrity of the compound is maintained throughout the process.
The molecular structure of Sonlicromanol (hydrochloride) can be represented by its chemical formula, which details the arrangement of atoms within the molecule. The structure typically features:
The molecular weight, melting point, and solubility data are crucial for understanding its behavior in different environments. For instance, Sonlicromanol (hydrochloride) exhibits high solubility in water due to its hydrochloride form, which enhances its pharmacokinetic properties.
Sonlicromanol (hydrochloride) undergoes various chemical reactions, including:
Understanding these reactions is essential for developing new derivatives or formulations that may enhance efficacy or reduce side effects.
The mechanism of action for Sonlicromanol (hydrochloride) involves interaction with specific neurotransmitter systems in the brain. It primarily targets serotonin receptors, leading to increased serotonin levels in synaptic clefts.
This modulation of neurotransmitter levels is crucial for alleviating symptoms associated with mood disorders. Clinical studies have demonstrated its effectiveness in improving mood and reducing anxiety through this mechanism.
Sonlicromanol (hydrochloride) has several applications in scientific research and medicine:
Sonlicromanol’s active metabolite, KH176m (KH183), functions as a redox-sensing modulator by targeting the Thioredoxin (Trx)/Peroxiredoxin (Prx) antioxidant system. This system utilizes Nicotinamide Adenine Dinucleotide Phosphate Hydrogen (NADPH) to reduce hydrogen peroxide (H₂O₂) to water, thereby maintaining cellular redox balance. Under mitochondrial dysfunction, reactive oxygen species (ROS) overproduction overwhelms this system, leading to oxidative distress. KH176m enhances peroxiredoxin activity, accelerating H₂O₂ detoxification and preventing harmful oxidation of proteins and lipids [1] [2] [7].
Table 1: Key Effects of Sonlicromanol on the Trx/Prx System
Parameter | Effect of KH176m | Functional Outcome |
---|---|---|
Peroxiredoxin Activity | Enhanced catalytic reduction of H₂O₂ | Reduced cellular oxidative stress |
Thioredoxin Oxidation State | Increased reduction of oxidized Thioredoxin | Improved redox signaling capacity |
Lipid Peroxidation | Attenuated malondialdehyde formation | Preservation of membrane integrity |
In isolated cardiac models, KH176m significantly reduced the irreversible oxidative stress marker 4-hydroxy-2-nonenal (4-HNE) after ischemia-reperfusion injury. This effect was critically dependent on the duration of ischemia, highlighting the compound’s capacity to mitigate redox imbalance when administered early in oxidative insults [2] [8].
Sonlicromanol exerts anti-inflammatory effects through selective inhibition of microsomal Prostaglandin E Synthase-1 (mPGES-1), the enzyme responsible for prostaglandin E₂ (PGE₂) biosynthesis. Mitochondrial ROS activate cyclooxygenase-2 (COX-2), increasing PGE₂ production and triggering a positive feedback loop that upregulates mPGES-1 expression. By inhibiting mPGES-1, Sonlicromanol disrupts this cascade, reducing PGE₂-mediated neuroinflammation and tissue damage [1] [3] [5].
In induced pluripotent stem cell (iPSC)-derived neurons from patients with the m.3243A>G mutation, Sonlicromanol reversed transcriptomic signatures associated with inflammatory pathways. This inhibition is particularly relevant in cancers overexpressing mPGES-1 (e.g., prostate cancer), where Sonlicromanol suppressed tumor growth in preclinical models by blocking the PGE₂-induced pro-survival signaling [1] [9].
Sonlicromanol targets mitochondrial bioenergetic efficiency by modulating Nicotinamide Adenine Dinucleotide Hydrogen (NADH):ubiquinone oxidoreductase (Complex I). In primary mitochondrial diseases, mutations (e.g., m.3243A>G) impair Complex I assembly or function, reducing adenosine triphosphate (ATP) synthesis and increasing electron leakage. Sonlicromanol enhances Complex I activity, improving electron flux and reducing ROS generation from reverse electron transfer [1] [7] [10].
Table 2: Impact on Oxidative Phosphorylation Parameters
Bioenergetic Parameter | Effect of Sonlicromanol | Measurement Model |
---|---|---|
ATP Production | Increased by 15–30% | Patient-derived fibroblasts |
Complex I ROS Leakage | Reduced by 40–60% | Ndufs4⁻/⁻ mouse model |
Mitochondrial Membrane Potential | Stabilized | In vitro polarographic assays |
Notably, Sonlicromanol’s improvement in electron transport chain efficiency indirectly supports NAD⁺ recycling, activating sirtuin-dependent pathways for mitochondrial biogenesis [5] [7].
In neuronal cells carrying the m.3243A>G mutation, Sonlicromanol restores network activity and gene expression profiles. iPSC-derived neurons with high heteroplasmy (>60%) exhibit downregulation of mitochondrial respiration genes (e.g., MT-CO1, MT-ND4) and synaptic function genes. Sonlicromanol treatment reversed these changes, increasing expression of presynaptic components and mitochondrial electron transport chain subunits. This correlated with improved neuronal firing rates and synchronization in microelectrode array assays [3] [9] [10].
Non-cell autonomous effects were observed in co-cultured astrocytes, where Sonlicromanol normalized inflammation-related genes and metabolic support pathways. Phase 2b trials in m.3243A>G patients confirmed transcriptome-linked functional improvements:
The compound’s ability to cross the blood-brain barrier facilitates direct transcriptomic modulation in central nervous system cells, positioning it as a disease-modifying agent for neurological manifestations of mitochondrial disorders [3] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: